molecular formula C32H24ClN5OS B11658101 N'-[(E)-9-anthrylmethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-9-anthrylmethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11658101
M. Wt: 562.1 g/mol
InChI Key: ARBCSCMZKLOXMI-ALQBTCKLSA-N
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Description

N’-[(E)-9-anthrylmethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of anthracene, triazole, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-9-anthrylmethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Attachment of the anthracene moiety: This step might involve a condensation reaction with an anthracene derivative.

    Introduction of the hydrazide group: This can be done through a hydrazinolysis reaction.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-9-anthrylmethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield anthracene derivatives with altered electronic properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to the anthracene moiety.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-9-anthrylmethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide depends on its specific application. For instance:

    Biological activity: It might interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Material science: It might exhibit unique electronic or optical properties due to its molecular structure.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-9-anthrylmethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other triazole derivatives or anthracene-based compounds.
  • Triazole derivatives: Known for their diverse biological activities.

    Anthracene derivatives: Known for their fluorescent properties and use in organic electronics.

Uniqueness

    Combination of functional groups: The unique combination of anthracene, triazole, and hydrazide groups in this compound might confer distinct properties not found in other similar compounds.

Properties

Molecular Formula

C32H24ClN5OS

Molecular Weight

562.1 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C32H24ClN5OS/c1-21-10-16-26(17-11-21)38-31(22-12-14-25(33)15-13-22)36-37-32(38)40-20-30(39)35-34-19-29-27-8-4-2-6-23(27)18-24-7-3-5-9-28(24)29/h2-19H,20H2,1H3,(H,35,39)/b34-19+

InChI Key

ARBCSCMZKLOXMI-ALQBTCKLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=C(C=C6)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=C(C=C6)Cl

Origin of Product

United States

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